- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Cas no 96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine)

96799-04-1 structure
Nombre del producto:3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
Número CAS:96799-04-1
MF:C10H11N3O
Megavatios:189.213841676712
MDL:MFCD11519239
CID:800619
PubChem ID:3748232
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(3-methoxyphenyl)-
- 5-(3-methoxyphenyl)-1H-Pyrazol-3-amine
- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: HCl)
- 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- 3-Amino-5-(3-methoxyphenyl)-1H-pyrazole
- 5-(3-Methoxyphenyl)-1H-pyrazol-3-ylamine
- SCHEMBL1855459
- MFCD11519239
- 1H-Pyrazol-3-amine, 5-(3-methoxyphenyl)-
- STK501295
- AKOS000264696
- MFCD00122783
- AKOS000182327
- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine
- SY065979
- AB03501
- SCHEMBL17397952
- CHEMBL4454136
- DTXSID80395880
- KTRHWGYZQAKQQQ-UHFFFAOYSA-N
- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine, AldrichCPR
- ALBB-007421
- DB-080433
- 96799-04-1
- BBL022244
- DS-1221
- EN300-1150397
- FS-2515
- 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD11519239
- Renchi: 1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
- Clave inchi: KTRHWGYZQAKQQQ-UHFFFAOYSA-N
- Sonrisas: N1=C(N)C=C(C2C=C(OC)C=CC=2)N1
Atributos calculados
- Calidad precisa: 189.09000
- Masa isotópica única: 189.09
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 2
- Complejidad: 188
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63.9A^2
- Xlogp3: 1.5
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.2±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 456.7±35.0 °C at 760 mmHg
- Punto de inflamación: 230.0±25.9 °C
- índice de refracción: 1.63
- PSA: 63.93000
- Logp: 2.24870
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Código de categoría de peligro: 22
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Datos Aduaneros
- Código HS:2933199090
- Datos Aduaneros:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Fluorochem | 059851-1g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 1g |
£52.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y0984012-5g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 5g |
$500 | 2024-08-02 | |
TRC | M350200-50mg |
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine |
96799-04-1 | 50mg |
$ 65.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-1g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 96% | 1g |
381.62CNY | 2021-05-08 | |
abcr | AB406607-5 g |
5-(3-Methoxyphenyl)-1H-pyrazol-3-amine; 95% |
96799-04-1 | 5g |
€212.00 | 2022-03-02 | ||
Chemenu | CM188761-1g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95+% | 1g |
$243 | 2021-08-05 | |
Chemenu | CM188761-5g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95+% | 5g |
$911 | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843525-250mg |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 98% | 250mg |
¥99.00 | 2022-09-01 | |
eNovation Chemicals LLC | Y1131208-5g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 5g |
$180 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-5g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 96% | 5g |
1102.46CNY | 2021-05-08 |
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 4 h, 95 °C
Referencia
- Preparation of pyrazolopyrimidines, pyrazolopyridines, and related compounds and compositions containing them for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux; reflux → rt
Referencia
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referencia
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 5 min, 150 °C
Referencia
- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiationBeilstein Journal of Organic Chemistry, 2018, 14, 1222-1228,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: 1-Butanol ; 1 - 3 h, 70 °C
1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt
1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt
Referencia
- Minimizing side reactions in classical pyrazole synthesis from β-oxonitriles: the use of acetylhydrazineLetters in Organic Chemistry, 2008, 5(7), 594-598,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C
Referencia
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referencia
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C
Referencia
- Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivativesBioorganic & Medicinal Chemistry, 2006, 14(22), 7501-7511,
Métodos de producción 10
Condiciones de reacción
Referencia
- Preparation of pyrazolopyrimidine compounds as GIP function inhibitor for the treatment of obesity, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ; reflux
Referencia
- Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 922-926,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 6 h, reflux
1.2 Reagents: Acetone ; rt
1.2 Reagents: Acetone ; rt
Referencia
- Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based ApproachesJournal of Medicinal Chemistry, 2019, 62(15), 7210-7232,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ; rt → reflux; 1 d, reflux
Referencia
- Preparation of 3-(heteroarylamino)methylene-1,3-dihydro-2H-indol-2-ones as tyrosine kinase inhibitors for regulating, modulating and/or inhibiting abnormal cell proliferation, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 6 h, reflux
1.2 Solvents: Acetone ; rt
1.2 Solvents: Acetone ; rt
Referencia
- Development of inhibitors against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD) using fragment-based approachesChemRxiv, 2019, , 1-79,
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Raw materials
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Preparation Products
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Literatura relevante
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Clasificación relacionada
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Aminas/Sulfonamidas
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos azoles Fenilpirazolos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos azoles Pirazoles Fenilpirazolos
96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine) Productos relacionados
- 129117-13-1(3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96799-04-1)3-(3-Methoxyphenyl)-1H-pyrazol-5-amine

Pureza:99%
Cantidad:25g
Precio ($):526.0